![molecular formula C16H11N5O2S B2661214 N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1203112-15-5](/img/structure/B2661214.png)
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a combination of oxadiazole and benzothiadiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzothiazole with a suitable carboxylic acid derivative in the presence of a dehydrating agent . The reaction conditions often require elevated temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:
- In Vitro Studies : Research has shown that compounds similar to N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can inhibit the growth of various cancer cell lines. Notably, certain derivatives have shown percent growth inhibitions (PGIs) exceeding 80% against aggressive cancer types such as glioblastoma and ovarian cancer .
Compound | Cancer Cell Line | Percent Growth Inhibition (%) |
---|---|---|
6h | SNB-19 | 86.61 |
6h | OVCAR-8 | 85.26 |
6h | NCI-H40 | 75.99 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have evaluated its efficacy against various bacterial strains:
- Cytotoxic Assays : Compounds with similar oxadiazole moieties have been screened for cytotoxic activity against pathogenic bacteria. Results indicate promising antibacterial effects that warrant further investigation .
Case Study 1: Synthesis and Evaluation
A recent study focused on the design and synthesis of oxadiazole derivatives for anticancer applications. The synthesized compounds were evaluated through cytotoxic assays against several cancer cell lines. The findings indicated that modifications to the oxadiazole structure could enhance anticancer efficacy .
Case Study 2: In Silico Studies
In silico docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These computational models provide insights into how structural variations can influence biological activity and help guide future synthesis efforts .
Mechanism of Action
The mechanism of action of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to therapeutic effects . The benzothiadiazole moiety contributes to the compound’s electronic properties, enhancing its ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)aniline: Shares the oxadiazole ring but differs in the attached functional groups.
N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine: Contains a similar oxadiazole structure but with different substituents.
Uniqueness
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its combination of oxadiazole and benzothiadiazole rings, which confer distinct electronic and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound that has garnered interest for its potential biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C12H15N3O
- Molecular Weight : 215.25 g/mol
- CAS Number : 890324-00-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. The oxadiazole moiety is known for its ability to inhibit certain enzymes and receptors that play crucial roles in tumor growth and metastasis.
Key Mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines.
- Induction of Apoptosis : Studies indicate that it may trigger apoptotic pathways in cancer cells.
- Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory properties which can contribute to their anticancer effects.
Biological Activity Data
The following table summarizes the biological activities reported for N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole derivatives against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HEPG2 (Liver Cancer) | 1.18 | Inhibition of cell proliferation |
MCF7 (Breast Cancer) | 0.67 | Induction of apoptosis |
SW1116 (Colon Cancer) | 0.80 | EGFR inhibition |
BGC823 (Stomach Cancer) | 0.87 | Src inhibition |
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Zhang et al. Study (2023) : This study synthesized several oxadiazole derivatives and evaluated their anticancer activities using TRAP PCR-ELISA assays. It was found that compounds similar to N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole exhibited potent inhibitory effects on multiple cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like staurosporine .
- Arafa et al. Research (2023) : This research involved synthesizing and testing various oxadiazole compounds for cytotoxicity against different cancer types. The findings indicated that certain derivatives demonstrated enhanced potency compared to established drugs such as erlotinib .
Properties
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c22-16(11-6-7-12-13(8-11)21-24-20-12)17-9-14-18-15(19-23-14)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSCPBQVDJKDOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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